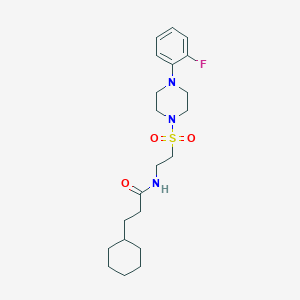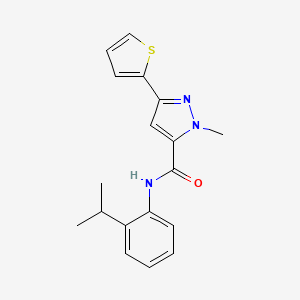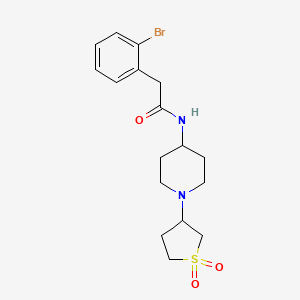![molecular formula C9H10F3NO B2531883 (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol CAS No. 2248175-08-6](/img/structure/B2531883.png)
(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TFMP-1-ol, and it is a chiral alcohol that contains a pyridine ring with a trifluoromethyl group attached to it. The aim of
作用机制
The mechanism of action of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of specific enzymes. For example, it has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This inhibition can lead to an increase in insulin secretion and a decrease in blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol are dependent on the specific application. In the context of medicinal chemistry, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models.
实验室实验的优点和局限性
One of the main advantages of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is its potential therapeutic applications. It has been shown to have significant effects on various diseases, and this makes it a promising candidate for drug development. However, one of the limitations of this compound is its complex synthesis method. The synthesis process requires several steps and specific conditions, which can make it challenging to produce large quantities of the compound.
未来方向
There are several future directions for the research on (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol. One of the most promising directions is the development of this compound as a therapeutic agent for various diseases. Further research is needed to understand the mechanism of action and to optimize the synthesis method. Additionally, the potential side effects and toxicity of this compound need to be investigated. Another future direction is the exploration of this compound's applications in other fields such as agriculture and material science.
Conclusion:
In conclusion, (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is a chiral alcohol that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis method is complex, and the compound has been shown to have potential therapeutic applications in the treatment of various diseases. Further research is needed to optimize the synthesis method, understand the mechanism of action, and investigate the potential side effects and toxicity of this compound.
合成方法
The synthesis of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is a complex process that requires several steps. The most common method of synthesis is through the reduction of the corresponding ketone with a chiral reducing agent. The chiral reducing agent is used to ensure that the final product is a single enantiomer. The reduction reaction can be carried out using various reducing agents such as borane, lithium aluminum hydride, or sodium borohydride. The reaction conditions and the choice of reducing agent can influence the yield and enantioselectivity of the final product.
科学研究应用
(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and inflammation. It has been shown to inhibit the activity of certain enzymes that are involved in these diseases.
属性
IUPAC Name |
(2S)-2-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(5-14)7-2-3-8(13-4-7)9(10,11)12/h2-4,6,14H,5H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENYAVBPLKIBOW-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CN=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CN=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2531800.png)



![5-(4-bromophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2531811.png)
![(E)-methyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2531813.png)


![4-[(Dipropylamino)methyl]-5,7-dimethylchromen-2-one](/img/structure/B2531818.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2531819.png)

![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2531821.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide](/img/structure/B2531822.png)
![2-Chloro-N-[(5-chloro-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B2531823.png)